molecular formula C20H26Si B14201464 Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane CAS No. 847776-37-8

Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane

Cat. No.: B14201464
CAS No.: 847776-37-8
M. Wt: 294.5 g/mol
InChI Key: CXAGHYMVMSSDDA-UHFFFAOYSA-N
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Description

Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane is an organosilicon compound that features a fluorenyl group attached to a trimethylsilyl group via a propyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane typically involves the reaction of 9-methyl-9H-fluorene with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or toluene. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions include fluorenone derivatives, fluorenyl alcohols, and various substituted fluorenes depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new materials and pharmaceuticals.

    Materials Science: The compound is utilized in the fabrication of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: In biological research, it serves as a precursor for the synthesis of bioactive compounds and probes for studying biological processes.

    Industrial Applications: The compound is employed in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorenyl group can engage in π-π stacking interactions, while the trimethylsilyl group can participate in hydrophobic interactions. These interactions can modulate the activity of target molecules and pathways, leading to the desired chemical or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane is unique due to its combination of a fluorenyl group with a trimethylsilyl group connected by a propyl linker. This structure imparts specific chemical reactivity and physical properties that are advantageous in various research and industrial applications .

Properties

CAS No.

847776-37-8

Molecular Formula

C20H26Si

Molecular Weight

294.5 g/mol

IUPAC Name

trimethyl-[3-(9-methylfluoren-9-yl)propyl]silane

InChI

InChI=1S/C20H26Si/c1-20(14-9-15-21(2,3)4)18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h5-8,10-13H,9,14-15H2,1-4H3

InChI Key

CXAGHYMVMSSDDA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)CCC[Si](C)(C)C

Origin of Product

United States

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